molecular formula C9H10N2O B7890493 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde

5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde

Cat. No.: B7890493
M. Wt: 162.19 g/mol
InChI Key: FJRIJCZUSRTPQD-UHFFFAOYSA-N
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Description

5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde is a heterocyclic compound that features an isoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which is then further reacted to yield the desired isoindole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to a variety of substituted isoindole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized isoindole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carbaldehyde: Shares the isoindole core but lacks the amino group.

    5-nitro-2,3-dihydro-1H-isoindole-2-carbaldehyde: Similar structure with a nitro group instead of an amino group.

    2,3-dihydro-1H-isoindole-2-carbaldehyde: Lacks the amino group but retains the core structure.

Uniqueness

5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-1,3-dihydroisoindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-2-1-7-4-11(6-12)5-8(7)3-9/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRIJCZUSRTPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C=O)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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